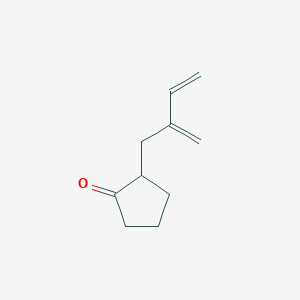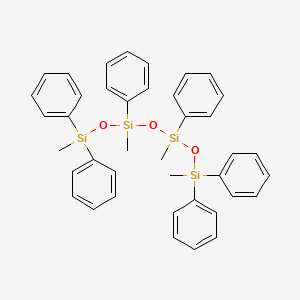
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane is a silicon-based compound with the molecular formula C40H42O3Si4. It is known for its unique structure, which includes alternating silicon and oxygen atoms, and is often used in various chemical and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane can be synthesized through several methods. One common approach involves the reaction of hexamethylcyclotrisiloxane with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the compound into different siloxane derivatives.
Substitution: Substitution reactions often involve the replacement of phenyl groups with other functional groups, such as alkyl or vinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while substitution reactions can produce various functionalized siloxanes.
Applications De Recherche Scientifique
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced siloxane polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability and reactivity, allowing it to form strong bonds with other molecules. This property is particularly useful in the development of advanced materials and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
- 1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane
- 1,1,1,3,3,5,5,7,7,7-Decamethylcyclotetrasiloxane
Uniqueness
1,3,5,7-Tetramethyl-1,1,3,5,7,7-hexaphenyltetrasiloxane is unique due to its hexaphenyl substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidation.
Propriétés
Numéro CAS |
38421-40-8 |
|---|---|
Formule moléculaire |
C40H42O3Si4 |
Poids moléculaire |
683.1 g/mol |
Nom IUPAC |
methyl-[methyl(diphenyl)silyl]oxy-[methyl-[methyl(diphenyl)silyl]oxy-phenylsilyl]oxy-phenylsilane |
InChI |
InChI=1S/C40H42O3Si4/c1-44(35-23-11-5-12-24-35,36-25-13-6-14-26-36)41-46(3,39-31-19-9-20-32-39)43-47(4,40-33-21-10-22-34-40)42-45(2,37-27-15-7-16-28-37)38-29-17-8-18-30-38/h5-34H,1-4H3 |
Clé InChI |
XQVNZAVBAUQQHU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)


![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)
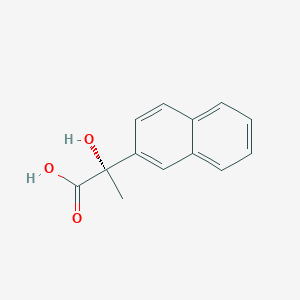
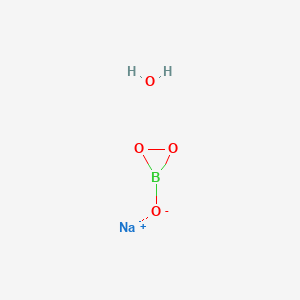
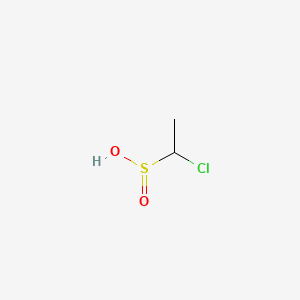
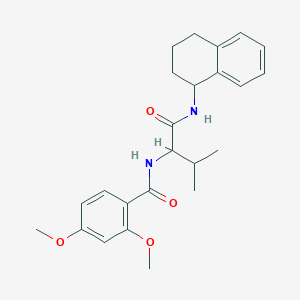
![(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13825545.png)
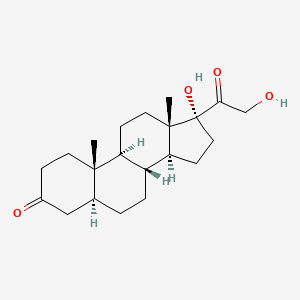
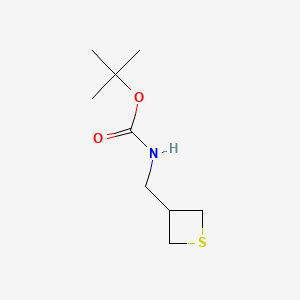
![tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B13825560.png)
